

Application Notes & Protocols for the Preparation of n-Eicosane Based Nano-fluids

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Compound of Interest

Compound Name: *n*-Eicosane

Cat. No.: B1172931

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Audience: Researchers, scientists, and drug development professionals.

Introduction

N-eicosane, a paraffin-based phase change material (PCM), has garnered significant interest for thermal energy storage applications due to its high latent heat of fusion and chemical stability. However, its low thermal conductivity limits its efficiency in heat transfer systems. The development of **n-eicosane** based nano-fluids, which are stable colloidal suspensions of nano-sized particles in a base fluid, offers a promising solution to enhance thermal properties.^[1] These nano-fluids can be engineered as nano-emulsions or as suspensions of nano-encapsulated PCMs. This document provides detailed protocols for the preparation and characterization of **n-eicosane** based nano-fluids.

Data Presentation

Table 1: Composition and Preparation Parameters of n-Eicosane Nano-fluids

Nano-fluid Type	Base Fluid	n-Eicosane Concentration (wt%)	Surfactant/Dispersant	Surfactant Concentration	Preparation Method	Sonication Parameters	Reference
Nano-emulsion	Water	0 - 10	Sodium Lauryl Sulfate (SLS)	Mass ratio of n-tricosane to SLS is 4:1	Two-step: Heating, mixing, and ultrasonic agitation	Probe-type sonicator (700 W, 20 kHz), 40% amplitude for 10 hours	[2][3]
Nano-emulsion	Water	Not Specified	Tween 80 / Span 80	Not Specified	Phase Inversion	Not Specified	[4][5]
Composite PCM	Liquid n-eicosane	90 - 99	None	Not Applicable	Two-step: Dispersing nanoparticles in molten eicosane	Not Specified	[6]
Composite PCM	n-Eicosane matrix	90 - 97.5	None	Not Applicable	Ultrasonic bath-assisted	Not Specified	

homogen
ization

Table 2: Thermophysical Properties of n-Eicosane Based Nano-fluids and Composites

Material	Additive (wt%)	Melting Point (°C)	Latent Heat of Fusion (J/g)	Thermal Conductivity (W/mK)	Enhancement in Thermal Conductivity (%)	Reference
Pure n-eicosane	-	~37	243	0.4716	-	[2][7]
n-eicosane-Fe ₃ O ₄	Not Specified	Not Specified	Not Specified	0.4924	~4.4	[7]
n-eicosane@SiO ₂	Not Specified	Not Specified	Not Specified	0.5151	~9.2	[7]
n-eicosane-Fe ₃ O ₄ @SiO ₂	Not Specified	Not Specified	Not Specified	0.7598	~61.1	[7]
n-eicosane/Graphite	10	~53	Not Specified	4.1 - 4.7	~769 - 896	
n-eicosane/Graphene Nanoplatelets	10	Not Specified	Not Specified	> 2.358	> 400	[6]
Water-based n-eicosane nano-emulsion (10 wt%)	-	~37	Increases with n-eicosane concentration	Lower than pure water but increases with n-eicosane concentration	Not Applicable (compared to base fluid)	[2]

Experimental Protocols

Protocol 1: Preparation of Water-Based **n**-Eicosane Nano-emulsion via Two-Step Ultrasonication

This protocol describes the preparation of a stable **n**-eicosane-in-water nano-emulsion using a two-step method with ultrasonication.

Materials:

- **n**-Eicosane
- Ultrapure water
- Sodium Lauryl Sulfate (SLS) as a surfactant
- Beakers
- Magnetic stirrer with heating plate
- Probe-type ultrasonicator (e.g., 700 W, 20 kHz)
- Digital scale

Procedure:

- Preparation of Aqueous Surfactant Solution:
 1. Measure the required mass of ultrapure water and heat it to approximately 70°C.[3]
 2. Add the specified amount of SLS surfactant to the heated water. The mass ratio of **n**-eicosane to SLS should be maintained, for example, at 4:1.[3]
 3. Stir the solution using a magnetic stirrer until the SLS is completely dissolved and no agglomerates are visible.[3]
- Melting of **n**-Eicosane:

1. In a separate beaker, melt the required mass of **n-eicosane** by heating it above its melting point (~37°C), for instance, to 70°C.

- Emulsification:
 1. Slowly add the molten **n-eicosane** to the hot aqueous surfactant solution while continuously stirring.
 2. Maintain the temperature of the mixture at 70°C during this process.
- Homogenization via Ultrasonication:
 1. Immerse the probe of the high-power ultrasonicator into the coarse emulsion.
 2. Apply ultrasonic vibrations to the mixture. For example, operate the sonicator at 40% amplitude for an extended period, such as 10 hours, to achieve a nano-emulsion with a small droplet size.[\[2\]](#)
 3. During sonication, it is advisable to place the beaker in a cooling bath to prevent excessive temperature rise.
- Cooling and Storage:
 1. After sonication, allow the nano-emulsion to cool down to room temperature.
 2. Store the prepared nano-fluid in a sealed container.

Protocol 2: Preparation of n-Eicosane/Graphite Nanocomposite PCM

This protocol details the fabrication of a shape-stabilized **n-eicosane** composite with graphite nanoparticles to enhance thermal conductivity.

Materials:

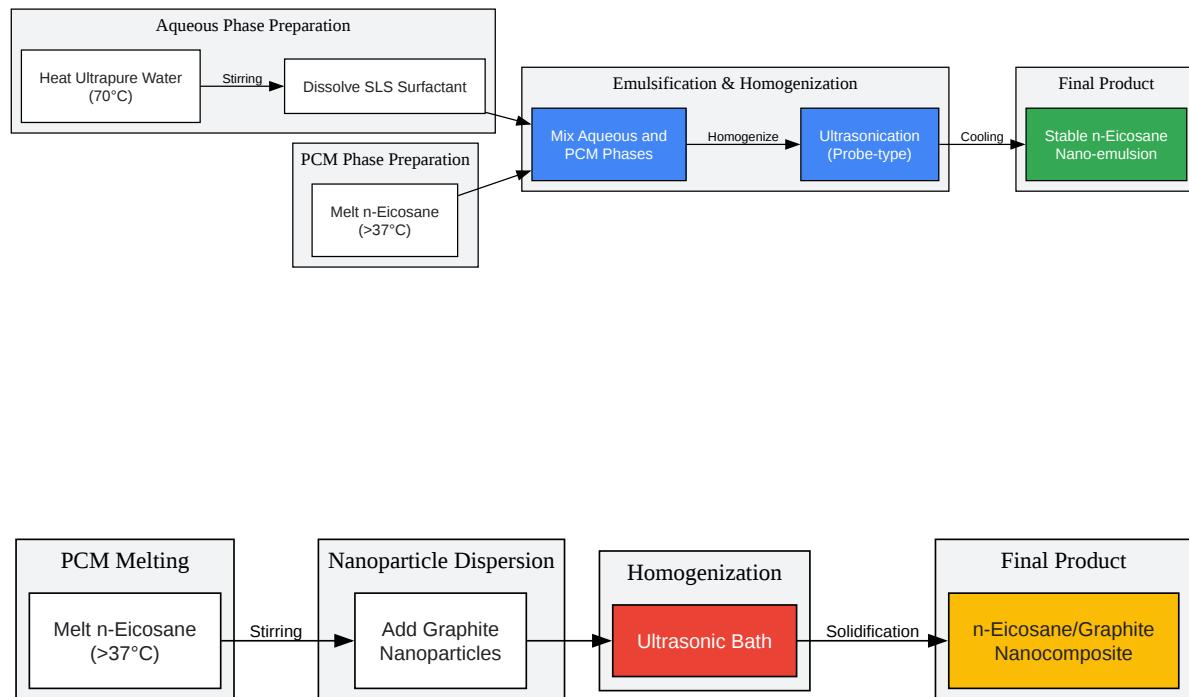
- **n-Eicosane**
- Graphite nanoparticles

- Beaker
- Magnetic stirrer with heating plate
- Ultrasonic bath
- Digital scale

Procedure:

- Melting of **n-Eicosane**:
 1. Weigh the desired amount of **n-eicosane** and place it in a beaker.
 2. Heat the beaker on a hot plate to a temperature above the melting point of **n-eicosane** (e.g., 50-60°C) to ensure it is completely molten.
- Dispersion of Nanoparticles:
 1. Weigh the required amount of graphite nanoparticles to achieve the desired weight percentage (e.g., 2.5, 5, 10 wt%).
 2. Gradually add the graphite nanoparticles to the molten **n-eicosane** while stirring continuously with a magnetic stirrer.
- Homogenization:
 1. Place the beaker containing the mixture in an ultrasonic bath.
 2. Sonicate the mixture for a sufficient duration to ensure a homogeneous dispersion of the graphite nanoparticles within the molten **n-eicosane** matrix.
- Solidification and Storage:
 1. After achieving a uniform dispersion, remove the beaker from the ultrasonic bath.
 2. Allow the mixture to cool down to room temperature for solidification.
 3. Store the resulting nanocomposite PCM in a suitable container.

Mandatory Visualization



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